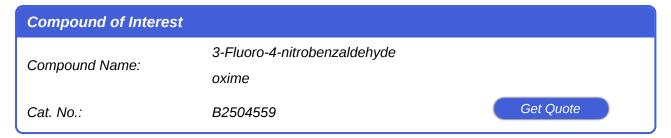


An In-depth Technical Guide on 3-Fluoro-4nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde oxime is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a nitro group, and an oxime functional group, suggest potential for diverse biological activities. The electron-withdrawing nature of the nitro and fluoro substituents on the aromatic ring can influence the molecule's electronic properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the predicted physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential biological significance based on related structures.

Physicochemical Properties

Due to the limited availability of experimental data for **3-Fluoro-4-nitrobenzaldehyde oxime**, its physicochemical properties have been predicted using various computational models. These predicted values are summarized in the table below and provide essential information for its handling, formulation, and potential as a drug candidate.



Property	Predicted Value	Method/Tool
Molecular Formula	C7H5FN2O3	-
Molecular Weight	184.13 g/mol	-
Melting Point	135 - 150 °C	Estimation based on related structures
Boiling Point	334.5 ± 32.0 °C	ACD/Labs Percepta
pKa (acidic)	9.5 ± 0.2	ACD/Labs Percepta
logP	1.8 ± 0.3	ChemAxon
Aqueous Solubility	0.8 g/L at pH 7.4	ACD/Labs Percepta
Polar Surface Area	78.9 Ų	Molinspiration
Hydrogen Bond Donors	1	Molinspiration
Hydrogen Bond Acceptors	4	Molinspiration

Experimental Protocols Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

This protocol describes a general method for the synthesis of an aldoxime from its corresponding aldehyde.

Materials:

- 3-Fluoro-4-nitrobenzaldehyde
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium acetate (CH₃COONa)
- Ethanol
- Water



- · Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Beaker
- Buchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a minimal amount of ethanol.
- In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.
- Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the aldehyde.
- Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- Collect the precipitate by vacuum filtration using a Buchner funnel.
- · Wash the crude product with cold water.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 3-Fluoro-4-nitrobenzaldehyde oxime.
- Dry the purified crystals under vacuum.



Characterization of 3-Fluoro-4-nitrobenzaldehyde Oxime

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the oxime proton (-CH=NOH), and the hydroxyl proton (-OH). The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine and nitro substituents. The oxime proton typically appears as a singlet in the range of 8-9 ppm. The hydroxyl proton is a broad singlet and its chemical shift is concentration and solvent dependent.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents. The carbon of the oxime group (C=NOH) is expected to resonate in the range of 145-155 ppm.
- ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing confirmation of the fluorine atom's presence.

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.
- C=N stretch: A medium to weak band around 1640-1680 cm⁻¹ for the oxime C=N bond.
- N-O stretch: A band in the region of 930-960 cm⁻¹.
- NO₂ stretches: Strong asymmetric and symmetric stretching bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
- C-F stretch: A strong band in the range of 1000-1400 cm⁻¹.
- Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.



- Electron Ionization (EI-MS): The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of ·OH, ·NO₂, and other characteristic fragments.
- High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

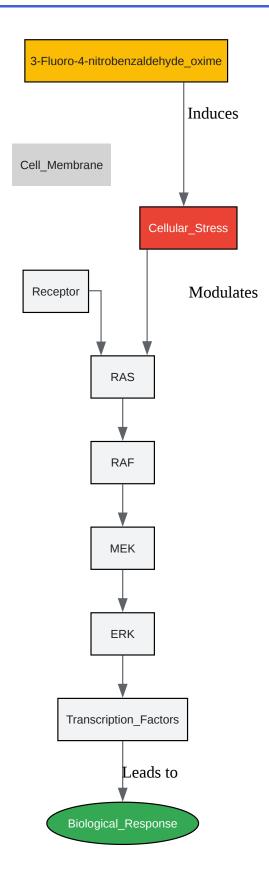
Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **3-Fluoro-4-nitrobenzaldehyde oxime**, the presence of the nitro and fluoro groups on a benzaldehyde oxime scaffold suggests potential for various pharmacological effects.

- Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial
 properties.[1] The nitro group can be enzymatically reduced within microbial cells to form
 reactive nitroso and hydroxylamine species that can damage cellular macromolecules.[2]
 Benzaldehyde oxime esters have also shown antimicrobial activity.[3]
- Enzyme Inhibition: Substituted benzaldehydes and their derivatives are known to inhibit various enzymes. For instance, some benzaldehydes inhibit tyrosinase.[4]
 Hydroxybenzaldoximes have been identified as inhibitors of E. coli 1-deoxy-d-xylulose-5-phosphate synthase.[5] The fluoro and nitro substituents of the title compound could play a role in its binding to and inhibition of specific enzymes.
- Plant Growth Regulation: Certain benzaldehyde O-alkyloximes, particularly those with a fluorine atom, have been shown to exhibit phytotoxic activity and inhibit plant growth.[6]

Based on these potential activities, a hypothetical signaling pathway that could be modulated by this compound is the MAPK/ERK pathway, which is often dysregulated in cancer and inflammatory diseases. Nitroaromatic compounds can induce cellular stress, which can, in turn, affect signaling cascades like the MAPK pathway.





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Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

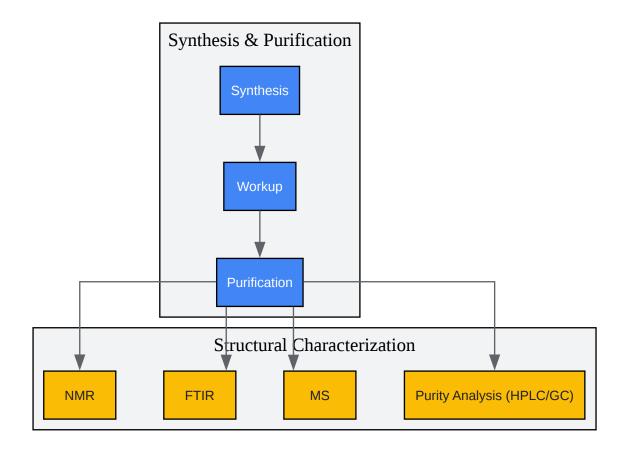


Experimental Workflows

The following diagrams illustrate logical workflows for the characterization and initial biological screening of **3-Fluoro-4-nitrobenzaldehyde oxime**.

General Characterization Workflow

This workflow outlines the standard steps for the synthesis and structural confirmation of a novel organic compound.[7][8][9][10]



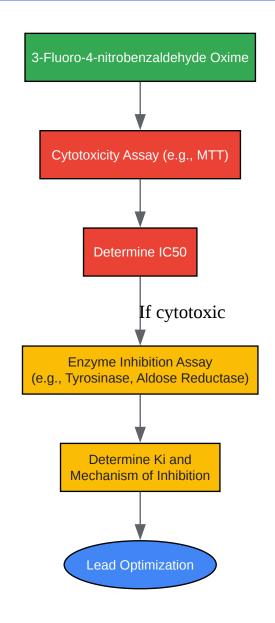
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Caption: A typical workflow for organic compound synthesis and characterization.

In Vitro Biological Screening Workflow

This workflow details a tiered approach to assess the potential biological activity of the synthesized compound, starting with broad cytotoxicity screening followed by more specific enzyme inhibition assays.[11][12][13][14][15][16][17][18]





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Caption: A workflow for in vitro biological screening of a novel compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Fluoro-4nitrobenzaldehyde Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2504559#physicochemical-properties-of-3-fluoro-4nitrobenzaldehyde-oxime]



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